Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C10H17NO4. It is a derivative of cyclopropane carboxylate and contains a tert-butoxy group, which is known for its steric hindrance properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles such as amines or thiols can replace the tert-butoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various cyclopropane derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a substrate for enzymes that catalyze ring-opening reactions, providing insights into enzyme mechanisms and kinetics.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique structure allows it to interact with specific enzyme active sites, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
- Ethyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
- Methyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Comparison: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for specific applications in organic synthesis and enzyme studies. The presence of the cyclopropane ring also adds to its uniqueness, as it can undergo ring-opening reactions that are not possible with other compounds.
Biological Activity
Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate, known by its CAS number 2731011-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The structure includes a cyclopropane ring, an amino group, and a tert-butoxy substituent, which may influence its biological interactions.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological activities:
1. Antitumor Activity
Preliminary studies have suggested that derivatives of cyclopropane carboxylates can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. In models of inflammation, cyclopropane derivatives have been shown to reduce markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory pathways .
3. Neuroprotective Effects
Neuroprotective potential has been explored through studies focusing on neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic application in conditions like Alzheimer's disease .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis and inflammation pathways. For instance, it may modulate signaling pathways related to NF-kB and MAPK, which are pivotal in the cellular response to stress and inflammation .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Case Study 1: Antitumor Activity
A study examined the effects of cyclopropane derivatives on human leukemia cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, a cyclopropane derivative was administered to evaluate its anti-inflammatory properties. The treated group showed a marked decrease in paw swelling and reduced levels of inflammatory cytokines compared to the control group .
Data Summary
The following table summarizes key findings regarding the biological activities associated with this compound:
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-8(13)7-12-11(5-6-11)9(14)15-4/h12H,5-7H2,1-4H3 |
InChI Key |
MGVLDNNGRFJUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1(CC1)C(=O)OC |
Origin of Product |
United States |
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